1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-Benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, including a benzyl group, a formyl group, and two methyl groups attached to the pyrrole ring.
Mechanism of Action
Target of Action
Pyrrole derivatives, like “1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid”, are often used in the synthesis of various pharmaceuticals . They are known to exhibit good cytotoxic activity against some cancer cell lines .
Biochemical Pathways
Pyrrole derivatives are often involved in the synthesis of substituted pyrrole products .
Result of Action
Pyrrole derivatives are known to exhibit cytotoxic activity, suggesting they may induce cell death in certain cancer cell lines .
Preparation Methods
The synthesis of 1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and dimethylpyrrole derivatives.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the reaction may require the use of strong acids or bases, elevated temperatures, and controlled reaction times.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or automated synthesis systems, to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields an alcohol derivative.
Scientific Research Applications
1-Benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s unique structural features make it valuable in the development of new materials, such as polymers and coatings.
Comparison with Similar Compounds
1-Benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: This compound lacks the benzyl group, which may result in different chemical and biological properties.
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid:
1-Benzyl-4-formyl-1H-pyrrole-3-carboxylic acid: This compound lacks the methyl groups, which may influence its stability and interactions with other molecules.
Properties
IUPAC Name |
1-benzyl-4-formyl-2,5-dimethylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-13(9-17)14(15(18)19)11(2)16(10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMDXQSFUWRILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=CC=C2)C)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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